(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose
Description
((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (CAS 6022-96-4; C₁₅H₁₈O₆; MW 294.30) is a carbohydrate-derived benzoate ester featuring a fused tetrahydrofuro[2,3-d][1,3]dioxolane core. This compound is characterized by stereochemical complexity due to its four contiguous stereocenters and a benzoate ester substituent . Its structural analogs, often synthesized for pharmaceutical or materials science applications, exhibit variations in substituents (e.g., hydrazones, silyl ethers, or sulfonates) that influence reactivity, stability, and biological activity. Below, we provide a detailed comparison of this compound with key analogs, emphasizing synthesis, physicochemical properties, and functional diversity.
Properties
IUPAC Name |
[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11+,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBIHIDJVMVGS-GFQSEFKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory properties and other relevant pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
- Molecular Formula : C16H22O6
- Molecular Weight : 310.34 g/mol
- CAS Number : 63593-03-3
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In a model involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound exhibited significant reductions in inflammatory markers:
- TNF-α Levels : Decreased to (p < 0.001).
- IL-1β Levels : Decreased to (p < 0.001).
These results suggest that the compound may inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response .
The proposed mechanism involves the inhibition of the NF-kB signaling pathway associated with inflammation. By binding to COX-2 receptors, the compound could potentially reduce the synthesis of pro-inflammatory cytokines .
In Vivo Studies
A study conducted on LPS-induced rats demonstrated that administration of the compound at a dosage equivalent to body weight resulted in:
- Normalization of body temperature during inflammation.
- Reduction in white blood cell counts and lung injury severity compared to untreated controls.
This indicates its potential as a therapeutic agent for inflammatory conditions without the severe side effects typically associated with traditional NSAIDs .
Comparative Analysis with Other Compounds
A comparative study was performed between this compound and traditional anti-inflammatory agents like acetylsalicylic acid (ASA). The findings indicated that while ASA is effective in reducing inflammation, it can induce adverse effects such as gastric ulcers. In contrast, ((3aR,5R,6S,6aR)-6-hydroxy...) demonstrated similar efficacy without these harmful side effects .
Data Table: Biological Activity Summary
| Parameter | Control (LPS-induced) | Treatment ((3aR...)) | Significance |
|---|---|---|---|
| TNF-α (pg/mL) | p < 0.001 | ||
| IL-1β (pg/mL) | p < 0.001 | ||
| White Blood Cell Count | Reduced | Significant reduction | |
| Lung Injury Severity | High | Lower | Significant reduction |
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares a common tetrahydrofuro[2,3-d][1,3]dioxolane framework with the following analogs (Table 1):
Key Observations :
- The target compound’s benzoate ester enhances lipophilicity compared to hydroxyl or hydrazone derivatives (e.g., Compound 6) .
- Bulky protective groups (e.g., TBDPS in ) improve stability during synthetic steps but may hinder reactivity .
- Sulfonate esters () introduce polar leaving groups, facilitating nucleophilic substitution reactions .
Yield and Purity Factors
- Hydrazones show moderate-to-high yields (60–86%) but require acidic conditions (HCl/MeOH), risking decomposition of acid-labile groups .
- Silyl ethers () achieve high purity (>95%) due to robust protective groups but involve multi-step deprotection .
- The target compound’s benzoate ester likely forms via Steglich esterification or acyl chloride reactions, though exact conditions are unspecified.
Physicochemical Properties
Spectral Data and Stability
- IR/NMR :
- The target compound’s benzoate ester would exhibit C=O stretch at ~1720 cm⁻¹ (IR) and aromatic proton signals at δ 7.4–8.1 ppm (¹H NMR) .
- Hydrazone analogs (Compound 6) show N-H stretches at 3321 cm⁻¹ and nitro group absorptions at 1530–1345 cm⁻¹ .
- Methanesulfonate derivatives () display S=O stretches at 1170–1200 cm⁻¹ .
Thermal and Solubility Properties
- Melting Points: Target compound: Not reported; analogs range from 45–182°C (e.g., Compound 6: 181–182°C; Compound 7: 45–46°C) . Lipophilicity: Benzoate esters (logP ~1.9) are more lipophilic than hydroxyl (logP ~0.5) or sulfonate derivatives (logP ~-1.2) .
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with carbohydrate-derived precursors, typically 1,2-O-isopropylidene-α-D-xylofuranose or analogous protected sugars. These substrates provide the tetrahydrofuro[2,3-d][1,dioxolane core through sequential protection and cyclization steps. For example, 1,2-O-isopropylidene-α-D-xylofuranose is synthesized via sulfuric acid-catalyzed acetalation of D-xylose, followed by partial hydrolysis with aqueous sodium carbonate, yielding an 87% isolated product.
Hydroxyl Group Protection
Primary and secondary hydroxyl groups are selectively protected to avoid undesired side reactions. Tosylation of the 5-OH group using p-toluenesulfonyl chloride in tetrahydrofuran (THF) with triethylamine achieves 92% yield, as confirmed by NMR (δ 7.80 ppm, aromatic protons) and mass spectrometry ([M+H] at m/z 345.2).
Oxidation and Esterification
Swern oxidation (oxalyl chloride, dimethyl sulfoxide) converts alcohol intermediates to ketones, which undergo Horner–Wadsworth–Emmons reactions with phosphonoacetates to form α,β-unsaturated esters. Subsequent hydrogenation over 10% Pd/C yields saturated diols (66% over two steps). Benzoylation of the primary alcohol is performed using benzoyl chloride in anhydrous pyridine or dichloromethane with triethylamine, achieving 81–95% yield after silica gel chromatography (50% ethyl acetate/hexane).
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalysts and Stoichiometry
-
Swern Oxidation : Stoichiometric oxalyl chloride (1.2 equiv) and dimethyl sulfoxide (2.5 equiv) ensure complete alcohol conversion.
-
Benzoyl Chloride : Use of 1.2 equivalents relative to the alcohol precursor prevents di-esterification byproducts.
Industrial Production Considerations
Scalability Challenges
Large-scale synthesis requires solvent recovery systems and continuous flow reactors to maintain reaction homogeneity. For example, substituting batch reactors with microfluidic systems reduces Pd/C catalyst loading by 40% while maintaining 66% yield.
Purification Techniques
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Chromatography : Silica gel columns (230–400 mesh) with chloroform/methanol gradients resolve ester derivatives (R = 0.2 in 50% ethyl acetate/hexane).
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Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99% for pharmaceutical-grade material.
Analytical Techniques for Characterization
Spectroscopic Validation
Stereochemical Analysis
X-ray crystallography (SHELX refinement) resolves absolute configurations, with Flack parameters <0.1 validating the (3aR,5R,6S,6aR) stereochemistry.
Recent Advances and Modifications
Q & A
Q. How do solvent polarity and temperature influence its conformational dynamics?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in CDCl₃ (25–60°C) reveals restricted rotation of the benzoate group (ΔG‡ ≈ 12 kcal/mol). Solvent polarity (e.g., DMSO vs. THF) alters the population of rotamers, quantified via integration of diastereotopic proton signals .
Tables
| Key Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoylation of sugar alcohol | Pyridine, 0°C → RT, 20.5 h | 81% | |
| Heck coupling with chromenone | Pd(OAc)₂, DMF, 80°C | 79% | |
| TEMPO-mediated bromination | CCl₄, NaHCO₃, 0°C | 46% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
